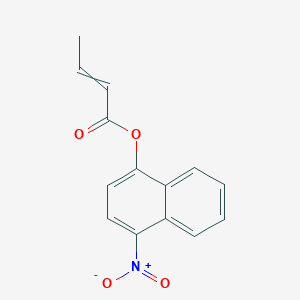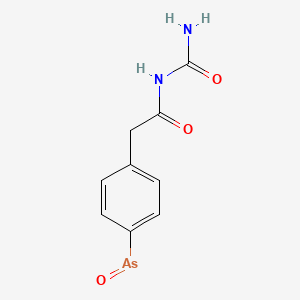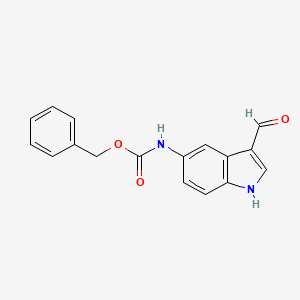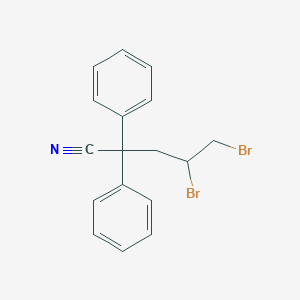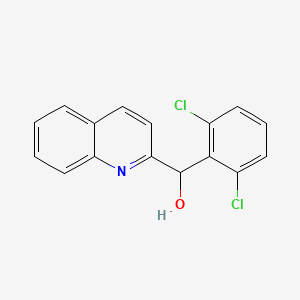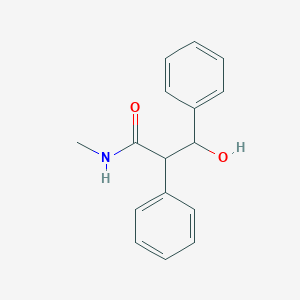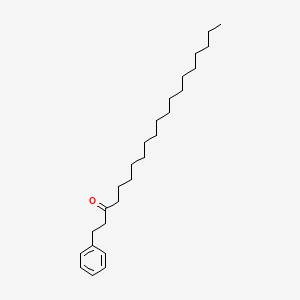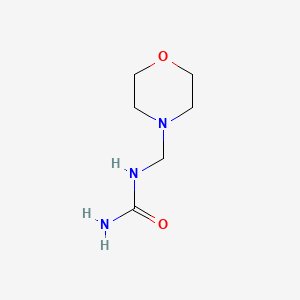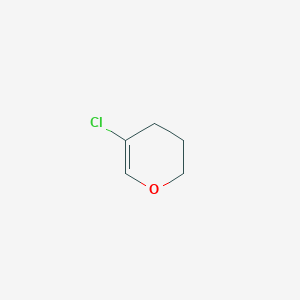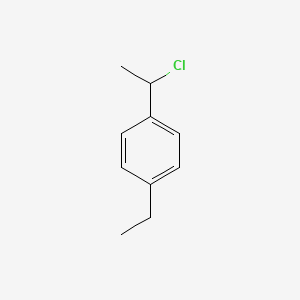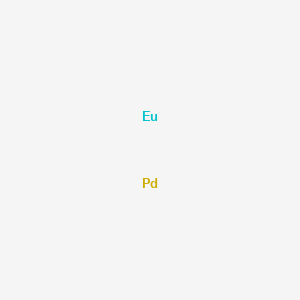
Europium--palladium (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Europium–palladium (1/1): is a compound formed by the combination of europium and palladium in a 1:1 ratio. Europium is a rare-earth element known for its luminescent properties, while palladium is a transition metal widely used in catalysis. The combination of these two elements results in a compound with unique chemical and physical properties, making it of interest in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of europium–palladium (1/1) can be achieved through various methods, including solid-state reactions and solution-based techniques. One common method involves the direct reaction of europium and palladium metals at high temperatures under an inert atmosphere to prevent oxidation. The reaction conditions typically include temperatures ranging from 800°C to 1000°C and an inert gas such as argon to maintain an oxygen-free environment.
Industrial Production Methods: In industrial settings, the production of europium–palladium (1/1) may involve more scalable techniques such as chemical vapor deposition or electrodeposition. These methods allow for the controlled deposition of europium and palladium onto substrates, enabling the production of thin films or coatings with precise stoichiometry.
化学反应分析
Types of Reactions: Europium–palladium (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can be oxidized to form europium oxide and palladium oxide, or reduced to yield elemental europium and palladium.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or reducing agents such as sodium borohydride.
Substitution: Halogenated compounds or organometallic reagents.
Major Products:
Oxidation: Europium oxide (Eu2O3) and palladium oxide (PdO).
Reduction: Elemental europium and palladium.
Substitution: Various organoeuropium and organopalladium compounds.
科学研究应用
Chemistry: Europium–palladium (1/1) is used as a catalyst in various organic synthesis reactions, including cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions. These reactions are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules.
Biology and Medicine: The luminescent properties of europium make europium–palladium (1/1) useful in biological imaging and diagnostic applications. The compound can be used as a contrast agent in imaging techniques such as fluorescence microscopy.
Industry: In industrial applications, europium–palladium (1/1) is used in the production of electronic components, including light-emitting diodes (LEDs) and phosphors for display screens. The compound’s catalytic properties also make it valuable in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism by which europium–palladium (1/1) exerts its effects is primarily through its catalytic activity. Palladium acts as a catalyst by facilitating the formation and breaking of chemical bonds, while europium’s luminescent properties enhance the compound’s utility in imaging and diagnostic applications. The molecular targets and pathways involved include the activation of carbon-halogen bonds and the formation of carbon-carbon bonds in organic synthesis.
相似化合物的比较
Europium oxide (Eu2O3): Known for its luminescent properties and used in phosphors.
Palladium oxide (PdO): Used as a catalyst in various chemical reactions.
Europium chloride (EuCl3): Used in the synthesis of europium-based compounds.
Palladium chloride (PdCl2): Widely used in catalysis.
Uniqueness: Europium–palladium (1/1) is unique due to the combination of europium’s luminescent properties and palladium’s catalytic activity. This dual functionality makes it particularly valuable in applications requiring both catalytic and imaging capabilities, such as in the development of advanced materials and diagnostic tools.
属性
CAS 编号 |
12592-15-3 |
|---|---|
分子式 |
EuPd |
分子量 |
258.38 g/mol |
IUPAC 名称 |
europium;palladium |
InChI |
InChI=1S/Eu.Pd |
InChI 键 |
ZVWBZJYJBMWBBU-UHFFFAOYSA-N |
规范 SMILES |
[Pd].[Eu] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


